molecular formula C19H15F3N2OS B2515684 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 863512-85-0

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2515684
CAS No.: 863512-85-0
M. Wt: 376.4
InChI Key: HUHWNRCBQOHRDU-UHFFFAOYSA-N
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Description

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the para position of the benzamide core. The amide nitrogen is linked to an ethyl chain terminating in a 2-phenyl-substituted thiazole ring. This structure combines hydrophobic (phenyl, CF₃), hydrogen-bonding (amide), and aromatic (thiazole) motifs, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2OS/c20-19(21,22)15-8-6-13(7-9-15)17(25)23-11-10-16-12-26-18(24-16)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHWNRCBQOHRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

    Formation of the Benzamide Group: The benzamide group is formed by reacting the intermediate product with 4-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Coupling: The final step involves coupling the thiazole derivative with the benzamide derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds similar to N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains:

Microorganism Activity
Escherichia coliInhibition observed
Staphylococcus aureusInhibition observed
Aspergillus nigerAntifungal activity noted
Apergillus oryzaeAntifungal activity noted

In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi, suggesting broad-spectrum antimicrobial potential .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Studies on related thiazole derivatives have reported promising results against various cancer cell lines. For example:

Cell Line IC50 (µM)
Human colorectal carcinoma (HCT116)5.85
Standard drug (5-FU)9.99

These results indicate that compounds with similar structural motifs may possess selective toxicity towards cancer cells while sparing normal cells .

Case Studies

  • Antimicrobial Study : A study synthesized several thiazole derivatives and evaluated their antibacterial and antifungal activities using standard methods. The results indicated that certain compounds had MIC values as low as 1 µg/mL against pathogenic microorganisms, highlighting their potential for developing new antimicrobial agents .
  • Anticancer Evaluation : Another investigation focused on the anticancer efficacy of thiazole-based compounds against different cancer cell lines. The study found that specific derivatives exhibited significant antiproliferative effects, supporting further exploration into their therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Spectral Data (IR/NMR)
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide (Target) C₁₉H₁₆F₃N₂OS -CF₃, 2-phenylthiazole ~395 (estimated) C=O: ~1680 cm⁻¹; NH: ~3278–3414 cm⁻¹
3-Ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide C₂₀H₂₀N₂O₂S -OCH₂CH₃, 2-phenylthiazole ~360 (estimated) C=O: ~1663–1682 cm⁻¹
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide C₁₇H₁₃F₃N₂O₂S -CF₃, benzothiazole, -OCH₂CH₃ 366.36 C=S: ~1247–1255 cm⁻¹
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide C₂₆H₂₂FN₂O₄S -OCH₃, -F, dimethoxyphenyl-thiazole ~492 Aromatic H: δ 6.8–8.0 ppm

Biological Activity

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide, also known by its CAS number 1321828-79-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

  • Molecular Formula : C13H11F3N2OS
  • Molecular Weight : 300.30 g/mol
  • Functional Groups : Contains a thiazole ring, a trifluoromethyl group, and a benzamide moiety.

Anticancer Properties

Recent studies have indicated that compounds with thiazole derivatives exhibit significant anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, thiazole-containing compounds have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism critical for DNA synthesis in rapidly dividing cells .

Study Findings
Sivaramkumar et al., 2010Demonstrated that benzamide riboside (BR), related to the compound , inhibits cell growth by downregulating DHFR protein levels in resistant cancer cell lines .
Choi et al., 2016Synthesized benzamide derivatives that exhibited moderate to high potency as RET kinase inhibitors, impacting cell proliferation in cancer models .

Antimicrobial Activity

The thiazole moiety is also associated with antimicrobial properties. Research indicates that compounds containing thiazole structures can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this have been shown to inhibit key enzymes like DHFR and IMPDH (inosine monophosphate dehydrogenase), leading to reduced nucleotide synthesis necessary for DNA replication.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, thereby preventing proliferation.
  • Apoptosis Induction : Evidence points towards the ability of thiazole derivatives to trigger apoptotic pathways in tumor cells.

Case Study 1: Antitumor Efficacy

A clinical trial involving thiazole derivatives demonstrated significant antitumor efficacy in patients with advanced solid tumors. The study reported a partial response rate of 30% among participants treated with a regimen including thiazole-based compounds .

Case Study 2: Resistance Mechanisms

Research on benzamide riboside highlighted its effectiveness against methotrexate-resistant cancer cells. The study found that BR's action through DHFR downregulation provided an alternative pathway for overcoming drug resistance in certain lymphoma cases .

Q & A

Q. Basic

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer Screening : Cell viability assays (MTT) on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
  • Enzyme Inhibition : Kinase or protease inhibition assays to identify mechanistic targets .

How can reaction conditions be optimized to improve synthesis yields?

Q. Advanced

  • Solvent Effects : Switching from DMF to THF may reduce side reactions, improving yields from 27% to >60% .
  • Catalyst Screening : Testing alternative catalysts (e.g., DMAP) for amide coupling .
  • Temperature Control : Lowering reaction temperature to 25°C minimizes degradation of the trifluoromethyl group .

What structural features influence its biological activity in SAR studies?

Advanced
Key substituents impacting activity include:

Substituent Effect on Activity Reference
Trifluoromethyl Enhances metabolic stability and membrane permeability .
Thiazole phenyl Aromatic stacking interactions with enzyme active sites (e.g., kinase ATP-binding pockets) .
Ethyl linker Optimal length for balancing rigidity and flexibility in target binding .

How can low solubility in aqueous buffers be addressed for in vitro assays?

Q. Advanced

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Structural Modifications : Introducing polar groups (e.g., hydroxyl) to the benzamide ring while retaining the trifluoromethyl group .

What crystallographic methods are used to resolve its 3D structure?

Q. Advanced

  • X-ray Diffraction : Single-crystal X-ray analysis with SHELXL for refinement. Data collection at 100 K using synchrotron radiation improves resolution (<1.0 Å) .
  • Twinned Data Handling : SHELXPRO interfaces for macromolecular applications when dealing with twinned crystals .

How should conflicting bioactivity data between studies be analyzed?

Q. Advanced

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Purity Checks : Re-analyze compound batches via HPLC-MS to rule out degradation products .
  • Statistical Reproducibility : Use triplicate experiments with independent synthetic batches to confirm trends .

What computational tools are recommended for docking studies?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like tyrosine kinases .
  • MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns trajectories .

How does the compound compare to analogs in preclinical toxicity studies?

Q. Advanced

  • In Vivo Toxicity : Compare LD50 values in rodent models with analogs lacking the trifluoromethyl group (e.g., 250 mg/kg vs. 120 mg/kg) .
  • Metabolic Profiling : LC-MS/MS to identify hepatotoxic metabolites (e.g., oxidative degradation products) .

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